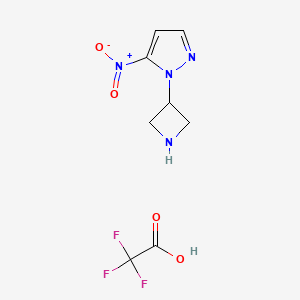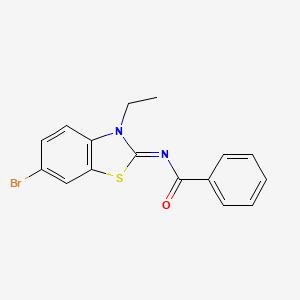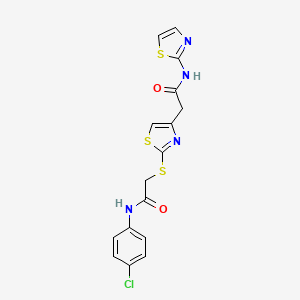
7-Ethenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethenylquinoline is a chemical compound with the CAS Number: 2137872-66-1 . It has a molecular weight of 155.2 . The compound is also known as 7-vinylquinoline . It is typically stored at a temperature of 4 degrees Celsius . The physical form of this compound is liquid .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves various physical and chemical properties. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .
Chemical Reactions Analysis
In the tautomeric Schiff bases, derived from 7-hydroxyquinoline, two competitive channels are possible upon excitation of the enol tautomer, namely proton transfer (PT) through intramolecular hydrogen bonding to the corresponding keto form and trans – cis isomerization around the azomethine double bond .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 155.2 . The compound is also known as 7-vinylquinoline . It is typically stored at a temperature of 4 degrees Celsius .
科学的研究の応用
Anticancer Activity
Research has demonstrated that derivatives of quinoline, including those structurally related to 7-Ethenylquinoline, have significant anticancer properties. For instance, a series of 2-arylquinazolinones bearing a trans-stilbene moiety showed remarkable activity against human breast cancer cell lines. Among these compounds, a specific derivative exhibited potent cytotoxic activity, indicating the critical role of N3-alkyl substituents in determining the anticancer efficacy of these molecules. The compound was able to induce apoptosis in cancer cells, highlighting its potential as an anticancer agent (Mahdavi et al., 2015).
Antibacterial Applications
Further, the modification of quinoline structures has led to the development of compounds with significant antibacterial activity. Specifically, derivatives of 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids were synthesized and showed pronounced activity against both Gram-positive and Gram-negative bacteria. These studies underscore the potential of quinoline derivatives in addressing bacterial resistance and developing new antibacterial therapies (Koga et al., 1980).
Material Science and Organic Electronics
In material science, quinoline derivatives have been explored for their potential in creating more efficient and stable organic electronic devices. For instance, a study on the ethylene-linked catechol/8-hydroxyquinoline derivative and its application in gallium(III) complexes showcased the potential of quinoline derivatives in developing novel materials with specific optical and electronic properties (Albrecht et al., 2000). Additionally, efforts to modulate the hydrogen bonding in phenanthroline derivatives, related to quinoline, have led to materials with high thermal stability, large electron mobility, and excellent doping abilities, crucial for the advancement of organic light-emitting diodes (OLEDs) (Bin et al., 2020).
Safety and Hazards
作用機序
Target of Action
Quinolines and their derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries .
Mode of Action
Quinolines generally target the bacterial enzymes DNA gyrase and DNA topoisomerase IV, where they stabilize a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This leads to cell death and turns out to be a very effective way of killing bacteria .
Biochemical Pathways
Quinolines are known to interfere with dna synthesis in bacteria by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .
Pharmacokinetics
Quinolones, a class of compounds related to quinolines, are known to have good tissue penetration, making them potent agents .
Result of Action
Quinolines and their derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Action Environment
The effectiveness of quinolines can be influenced by factors such as ph and the presence of divalent cations .
生化学分析
Biochemical Properties
7-Ethenylquinoline plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate . Additionally, this compound has shown binding affinity to certain receptors, influencing signal transduction pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating the MAPK pathway, this compound can affect gene expression and cellular metabolism . Furthermore, it has been observed to impact cellular proliferation and differentiation, making it a compound of interest in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, altering the biochemical pathways they regulate. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. It has been found that the stability of this compound can vary, with degradation occurring under certain conditions. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects are crucial for understanding the potential therapeutic applications and safety of this compound.
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to understand its pharmacological and toxicological properties. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and neurotoxicity, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been found to interact with organic cation transporters, facilitating its uptake into cells . Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Studies have shown that it can localize to various cellular compartments, including the nucleus, cytoplasm, and organelles such as mitochondria . The localization is often directed by specific targeting signals or post-translational modifications, which ensure that this compound reaches its site of action within the cell.
特性
IUPAC Name |
7-ethenylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-9-5-6-10-4-3-7-12-11(10)8-9/h2-8H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITKJZPTWAZTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=CC=N2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2640077.png)
![N-cyclopropyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2640078.png)
![N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]-N'-(pyridin-3-ylmethyl)ethanediamide](/img/structure/B2640080.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2640081.png)

![N-[2-amino-1-(4-ethylphenyl)ethyl]-N,N-dimethylamine](/img/structure/B2640083.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2640090.png)
![N-[(Acetylamino)(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2640091.png)
![4-(4-Methylpiperazino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2640092.png)
![Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclobutyl]carbamate](/img/structure/B2640094.png)


![N-(4-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2640099.png)